molecular formula C15H17NO2 B1526545 [2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol CAS No. 1306439-42-8

[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol

Cat. No.: B1526545
CAS No.: 1306439-42-8
M. Wt: 243.3 g/mol
InChI Key: WOMRXVMNTPLEGH-UHFFFAOYSA-N
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Description

[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol: is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with benzyloxy, dimethyl, and methanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-chloro-4,6-dimethylpyridine and benzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 2-chloro-4,6-dimethylpyridine undergoes nucleophilic substitution with benzyl alcohol to form the benzyloxy derivative. This intermediate is then subjected to reduction conditions to introduce the methanol group at the 3-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different nucleophiles replacing the benzyloxy group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

    Drug Development: It serves as a scaffold for the development of new pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    [2-(Benzyloxy)pyridin-3-yl]methanol: Similar structure but lacks the dimethyl groups.

    [2-(Benzyloxy)-4-methylpyridin-3-yl]methanol: Similar structure with only one methyl group.

    [2-(Benzyloxy)-6-methylpyridin-3-yl]methanol: Similar structure with the methyl group at a different position.

Uniqueness:

    Substitution Pattern: The presence of both 4,6-dimethyl groups in [2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol provides unique steric and electronic properties, which can influence its reactivity and interaction with biological targets.

    Functional Groups: The combination of benzyloxy and methanol groups offers a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11-8-12(2)16-15(14(11)9-17)18-10-13-6-4-3-5-7-13/h3-8,17H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMRXVMNTPLEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CO)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306439-42-8
Record name [2-(benzyloxy)-4,6-dimethylpyridin-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

35 g×2 batches: To a 0° C. solution of 2-(benzyloxy)-4,6-dimethylpyridine-3-carbaldehyde (Cpd X, 35.0 g, 145 mmol) in CH3OH (1000 mL) was added NaBH4 (6.60 g, 174 mmol) in portions. The reaction mixture was stirred at room temperature for 2 hours. The reaction mixture was concentrated under vacuum and the residue was diluted with NaHCO3 (sat., aq.). After the bubbling had stopped, the aqueous solution was extracted with EtOAc (2×500 mL). The combined organic layers were dried over Na2SO4, concentrated under vacuum, and purified by column chromatography (petroleum ether/EtOAc) to give [2-(benzyloxy)-4,6-dimethylpyridin-3-yl]methanol (Cpd Y, 43 g, 61%) as a colorless oil.
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol
Reactant of Route 2
[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol
Reactant of Route 3
[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol
Reactant of Route 4
Reactant of Route 4
[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol
Reactant of Route 5
[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol
Reactant of Route 6
[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol

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